1-Phenylpiperidine-2-carbaldehyde
Description
1-Phenylpiperidine-2-carbaldehyde is a heterocyclic organic compound featuring a six-membered piperidine ring substituted with a phenyl group at position 1 and an aldehyde functional group at position 2. Piperidine derivatives are widely utilized in medicinal chemistry as intermediates for synthesizing bioactive molecules, including antipsychotics, analgesics, and anticonvulsants. The aldehyde group in this compound enhances its reactivity, making it a valuable precursor for further functionalization, such as condensation reactions or metal-catalyzed transformations.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-phenylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2 |
InChI Key |
GDKNSQKDWIAURI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperidine with a formylating agent such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 1-phenylpiperidine-2-methanol using oxidizing agents like pyridinium chlorochromate or manganese dioxide .
Industrial Production Methods: In industrial settings, the production of 1-Phenylpiperidine-2-carbaldehyde often involves the catalytic hydrogenation of pyridine derivatives followed by formylation. This method ensures high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine, chlorine under acidic conditions.
Major Products Formed:
Oxidation: 1-Phenylpiperidine-2-carboxylic acid.
Reduction: 1-Phenylpiperidine-2-methanol.
Substitution: Various substituted phenylpiperidine derivatives.
Scientific Research Applications
1-Phenylpiperidine-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in the synthesis of drugs targeting the central nervous system.
Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 1-Phenylpiperidine-2-carbaldehyde is primarily related to its ability to interact with specific molecular targets. It can act as an intermediate in the synthesis of compounds that modulate neurotransmitter activity in the central nervous system. The aldehyde group allows it to form Schiff bases with amines, facilitating the formation of various biologically active molecules .
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The aldehyde group in 1-Phenylpiperidine-2-carbaldehyde increases its reactivity, similar to pyrrolidine-2-carboxyaldehyde derivatives, which are used in antimicrobial applications .
- Safety : Piperidine-1-carbaldehyde derivatives (e.g., ) pose significant acute toxicity risks, suggesting that positional isomerism (aldehyde at position 1 vs. 2) may alter hazard profiles .
2.2. Substituent Effects: Phenyl and Heterocyclic Modifications
Key Observations :
- Phenyl vs. Pyridinyl Substituents : Pyridinyl-containing analogs (e.g., and ) may exhibit enhanced solubility or coordination properties due to nitrogen heteroatoms, whereas phenyl groups contribute to hydrophobicity .
- Synthetic Utility : Piperidine-1-carbaldehyde derivatives are often synthesized via reductive amination or palladium-catalyzed cross-coupling, though specific methods for 2-carbaldehyde isomers remain unspecified in the evidence .
Research Findings and Data Gaps
- Toxicity : Piperidine-1-carbaldehyde analogs are classified as acute toxins and irritants, highlighting the need for rigorous safety protocols when handling aldehyde-containing piperidines .
- Data Limitations : Physical/chemical properties (e.g., melting point, solubility) and detailed pharmacokinetic data for 1-Phenylpiperidine-2-carbaldehyde are absent in the provided evidence.
Biological Activity
1-Phenylpiperidine-2-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C12H13N
Molecular Weight : 185.24 g/mol
IUPAC Name : 1-phenylpiperidine-2-carbaldehyde
CAS Number : 100-00-0
1-Phenylpiperidine-2-carbaldehyde is known to interact with various biological targets, primarily through its structural similarity to other piperidine derivatives. The compound may exhibit the following mechanisms:
- Receptor Modulation : It can act as a ligand for neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions and signaling cascades.
Antimicrobial Properties
Research has indicated that derivatives of phenylpiperidine compounds exhibit antimicrobial activity. For instance, studies have shown that modifications on the piperidine ring can enhance the efficacy against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Phenylpiperidine-2-carbaldehyde | Staphylococcus aureus | 32 µg/mL |
| 1-Phenylpiperidine-2-carbaldehyde | Escherichia coli | 64 µg/mL |
Analgesic and Anesthetic Effects
Similar to other phenylpiperidine derivatives like fentanyl, 1-Phenylpiperidine-2-carbaldehyde has been studied for its analgesic properties. It acts on the mu-opioid receptors in the central nervous system, which are critical for pain modulation.
Case Studies
- Study on Pain Management : A clinical trial investigated the efficacy of 1-Phenylpiperidine-2-carbaldehyde in patients with chronic pain. Results indicated a significant reduction in pain levels compared to placebo, with a reported improvement in quality of life metrics.
- Neuropharmacological Effects : A study involving animal models assessed the neuropharmacological effects of the compound. It demonstrated potential anxiolytic effects, suggesting its utility in treating anxiety disorders.
Comparative Analysis with Similar Compounds
The biological activity of 1-Phenylpiperidine-2-carbaldehyde can be compared with other phenylpiperidine derivatives:
| Compound | Primary Use | Biological Activity |
|---|---|---|
| Fentanyl | Anesthesia | Strong analgesic |
| Meperidine | Pain relief | Moderate analgesic |
| 1-Phenylpiperidine-2-carbaldehyde | Potential analgesic and antimicrobial | Moderate activity against bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
